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Compound Focus: ETP-46321
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ETP-46321 is characterized as a potent, orally bioavailable dual inhibitor of the p110a and p1108 isoforms
of Class IA PI3K [1] [2]. The table below summarizes its key biochemical and cellular activity data.

Property Details

Primary Targets pl110a, p110d (Class IA PI3K) [1] [2]

Inhibition pl10a: 2.3 nM; p110d: 14.2 nM [2]
Constant (Ki)

Selectivity ~75-fold selective for p110a/d over p110f (Ki=170 nM) and p110y (Ki=179 nM)
(2]

Activity on Potent against p110a mutants (E545K, E542K, H1047R) common in cancers [2]

Mutants

Cellular ICso 8.3 nM (inhibition of AKT phosphorylation in U20S cell line) [2]

Key In Vitro Effectively inhibits cytokine secretion (IL-2, IL-4, IL-17A, IFN-y, IL-21) from

Findings activated CD4+ T cells (e.g., Th17, Tfh) [1]

Comparative Analysis with Isoform-Selective Inhibitors

To highlight ETP-46321's dual-inhibition profile, its effects are compared with those of highly specific
p110a (A66) and p1106 (IC87114) inhibitors in T cell activation assays [1].
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110a

!0 _ R p110a/d inhibitor (ETP-
Assay Readout inhibitor p1100 inhibitor (1C87114) 46321)

(A66)
Naive CD4+ T Cell Moderate Strong inhibition Potent inhibition [1]
Activation (Anti- inhibition
CD3/CD28)
Cytokine Secretion Moderate Strong inhibition Potent inhibition [1]
(IL-2, IL-10, IFN-y) inhibition
Activated CD4+ T Weak Strong inhibition of Akt/Erk Potent inhibition [1]
Cell Re-stimulation inhibition phosphorylation and cytokine

secretion

Therapeutic in vivo Information Information Missing Significant inhibition of
Efficacy (CIA Model) Missing clinical symptoms and

antibody responses [1]

Detailed Experimental Protocols

For the key experiments cited, the methodologies are outlined below.

e In Vitro T Lymphocyte Activation [1]

o Cell Source: Isolate naive CD4+ T lymphocytes from mice.

o Activation: Stimulate cells using plate-bound anti-CD3 and soluble anti-CD28 antibodies.

o Inhibition: Pre-treat cells with ETP-46321, A66, or IC87114.

o Measurement: After 24-48 hours, collect supernatant and quantify cytokine levels (e.g., IL-2,
IL-10, IFN-y) via ELISA. Analyze activation markers (e.g., T-bet) via flow cytometry or gPCR.

e Collagen-Induced Arthritis (CIA) Model [1]

o Animal Model: Induce arthritis in DBA/1 mice by immunizing with bovine type Il collagen.

o Dosing: Administer ETP-46321 therapeutically after disease onset, typically via oral gavage.

o Assessment: Monitor and score clinical signs of arthritis (paw swelling, redness). Measure
antigen-specific antibody titers in serum and cytokine secretion from re-stimulated splenocytes.

¢ Biochemical Kinase Assay [2]
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o Assay Type: Employ a fluorescence-based or radiometric kinase assay.

o Procedure: Incubate recombinant PI3K isoforms (p110a/p85, p110d/p85, etc.) with a substrate
(e.g., PIP2) and ATP in the presence of a compound dilution series.

o Analysis: Quantify the production of PIP3 to determine the concentration of inhibitor that
reduces enzyme activity by half (IC50), which is then used to calculate the inhibition constant

(Ki).

PI3K Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the PI3K/Akt signaling pathway and the mechanism of ETP-46321. This

pathway is frequently dysregulated in cancer and autoimmune diseases, making it a critical therapeutic target

[3] [4].
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Diagram 1: ETP-46321 inhibits the PI3K/Akt/mTOR pathway by targeting the p110a and p1106 catalytic

subunits. This prevents the conversion of PIP2 to PIP3, a crucial second messenger that activates

© 2026 Smolecule. All rights reserved. 4/6 Tech Support


https://www.smolecule.com/products/s548373?utm_src=pdf-body-img
https://www.smolecule.com/products/s548373?utm_src=pdf-body
https://www.smolecule.com/products/s548373?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

downstream signals promoting cell survival and growth [3] [4]. The tumor suppressor PTEN negatively

regulates this pathway.

Conclusion and Research Context

ETP-46321 represents a strategic approach to targeting the PI3K pathway by concurrently inhibiting both
the p110a and p11068 isoforms. Preclinical data suggests this dual inhibition may offer broader efficacy in
modulating immune responses and treating autoimmune conditions like rheumatoid arthritis by targeting
multiple nodes in T cell activation [1]. In oncology, targeting pl110a (frequently mutated in cancers)
alongside p1106 (key in immune cell signaling) could potentially address both tumor growth and the

immunosuppressive microenvironment [3] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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